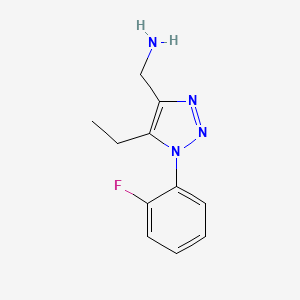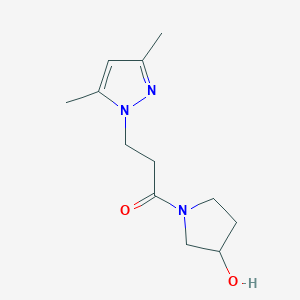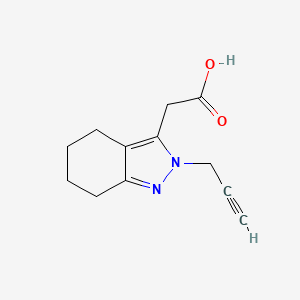
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
“(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also contains a fluorophenyl group and an ethyl group .
Molecular Structure Analysis
The molecular formula of this compound is C11H13FN4 . It contains a 1,2,3-triazole ring, an ethyl group, and a fluorophenyl group. The exact structure would depend on the positions of these groups on the triazole ring.Scientific Research Applications
Antiviral Applications
Triazoles, including the compound , have been studied for their potential as antiviral agents. The structural similarity of triazoles to indole derivatives, which have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggests that “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine” could be explored for antiviral properties .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives, which share a common aromatic structure with triazoles, indicate that our compound may also possess anti-inflammatory capabilities. This could be particularly useful in the development of new treatments for chronic inflammatory diseases .
Anticancer Applications
Indole derivatives have been associated with anticancer activities. Given the structural similarities, “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine” might be a candidate for the synthesis of new anticancer drugs, potentially offering high affinity to multiple receptors involved in cancer progression .
Anti-HIV Applications
The bioactive aromatic compounds containing the indole nucleus have shown anti-HIV activities. By extension, triazole derivatives like “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine” could be investigated for their potential use in HIV treatment strategies .
Antioxidant Applications
Indole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress in cells. The triazole compound could be researched for its efficacy in protecting cells from oxidative damage, which is a factor in many diseases .
Antimicrobial Applications
The antimicrobial activity of indole derivatives suggests that triazole compounds, including “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine”, could be effective against a range of microbial pathogens, offering a new avenue for antibiotic development .
Antitubercular Applications
Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects, there is potential for triazole compounds to be used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives have shown antidiabetic activities, which could imply similar therapeutic possibilities for triazole compounds. Research into “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine” may contribute to new approaches in diabetes management .
properties
IUPAC Name |
[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c1-2-10-9(7-13)14-15-16(10)11-6-4-3-5-8(11)12/h3-6H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQHIKVAQLPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491626.png)
![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)
![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)



![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)


![1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491639.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1491646.png)
![3-(Pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491647.png)